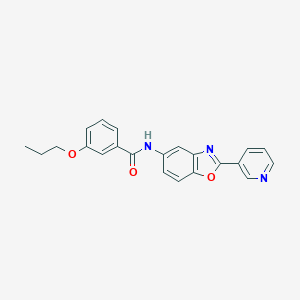
3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide, also known as PBB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PBB belongs to the family of benzoxazole derivatives and has been studied for its ability to modulate various biological pathways.
Wirkmechanismus
The mechanism of action of 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide is not fully understood, but it is believed to modulate various biological pathways, including the PI3K/AKT/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been shown to inhibit the activity of various enzymes, including histone deacetylases and topoisomerases.
Biochemical and Physiological Effects
3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor properties. 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been shown to inhibit the activity of various enzymes, including histone deacetylases and topoisomerases. 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has also been shown to induce apoptosis and inhibit angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has several advantages for lab experiments, including its high purity and stability. 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide is also relatively easy to synthesize and can be obtained in large quantities. However, 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide, including its potential therapeutic applications in other diseases, such as Parkinson's disease and multiple sclerosis. 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide could also be studied for its potential use as a diagnostic tool for cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide and to optimize its synthesis method for increased yield and purity.
Synthesemethoden
The synthesis of 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide involves the reaction of 2-aminopyridine with 5-chloro-2-nitrobenzoic acid, followed by reduction with tin and hydrochloric acid. The resulting product is then reacted with 3-propoxyaniline to yield 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide. The synthesis method has been optimized to increase the yield and purity of 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide.
Wissenschaftliche Forschungsanwendungen
3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been studied for its ability to prevent the formation of beta-amyloid plaques, which are a hallmark of the disease. In diabetes research, 3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been shown to improve glucose metabolism and insulin sensitivity.
Eigenschaften
Molekularformel |
C22H19N3O3 |
|---|---|
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
3-propoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C22H19N3O3/c1-2-11-27-18-7-3-5-15(12-18)21(26)24-17-8-9-20-19(13-17)25-22(28-20)16-6-4-10-23-14-16/h3-10,12-14H,2,11H2,1H3,(H,24,26) |
InChI-Schlüssel |
AMRRTAXTTVRMQV-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
Kanonische SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244990.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B244994.png)
![N-[4-(1-naphthoylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B244998.png)
![3-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B245000.png)
![N-(4-{[(2,4-dichloro-6-methylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B245001.png)
![N-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)-3-methylbenzamide](/img/structure/B245006.png)
![3-chloro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B245010.png)
![Isopropyl 4-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B245012.png)


![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-5-chloro-2-methoxybenzamide](/img/structure/B245015.png)
![3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B245016.png)
![N-(4-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B245017.png)
![N-[1-(1-adamantyl)ethyl]-5-nitro-2-furamide](/img/structure/B245019.png)